2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative characterized by:
- A 4-fluorophenyl substituent at position 2.
- A 2-hydroxyethyl group at position 4.
- A methyl group at position 5.
- A cyano group at position 2.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(13(9-20)17(21)25-14)11-2-4-12(19)5-3-11/h2-5,8,15,23H,6-7,21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOSYXFLQXOCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
The compound 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.34 g/mol. Its structure features a pyrano-pyridine core that is often associated with various biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridines have been evaluated for their antiproliferative effects against various cancer cell lines. A study found that compounds containing a fluorophenyl group showed enhanced cytotoxicity against breast cancer MCF-7 cells, suggesting that the presence of the fluorine atom may enhance biological activity through increased interaction with cellular targets .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against cholinesterases and cyclooxygenases, which are crucial in various physiological processes and disease states. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Interaction : Molecular docking studies suggest that the compound may bind effectively to enzyme active sites due to its structural features, leading to inhibition of enzyme activity.
- Free Radical Scavenging : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
- Cell Cycle Arrest : Certain studies indicate that similar compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies
- In Vitro Studies : A series of experiments evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). Results indicated significant cytotoxic effects at micromolar concentrations .
- Enzyme Activity Assays : The compound was tested for inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing IC50 values that suggest moderate to strong inhibition compared to standard inhibitors .
Data Summary
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridines have been evaluated for their antiproliferative effects against various cancer cell lines. A study found that compounds containing a fluorophenyl group showed enhanced cytotoxicity against breast cancer MCF-7 cells, suggesting that the fluorine atom may enhance biological activity through increased interaction with cellular targets .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown activity against cholinesterases and cyclooxygenases, which are crucial in various physiological processes and disease states. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation .
Case Studies
- In Vitro Studies : A series of experiments evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). Results indicated significant cytotoxic effects at micromolar concentrations.
- Enzyme Activity Assays : The compound was tested for inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing IC50 values that suggest moderate to strong inhibition compared to standard inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrano-Pyridine Derivatives
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-fluorophenyl group (moderate electron-withdrawing) contrasts with 4-chlorophenyl (stronger electron-withdrawing, ) and 3-hydroxyphenyl (electron-donating, ), which may influence reactivity or binding interactions.
- Bioisosteric Replacements: The dimethylaminoethyl substituent () introduces basicity, which could alter pharmacokinetics compared to the hydroxyethyl group.
Melting Points and Stability:
- Pyrano-pyridines with chromene fusion () show reduced solubility in polar solvents compared to non-fused analogs.
Spectroscopic and Structural Data
Infrared (IR) Spectroscopy:
- The cyano group (~2190–2200 cm⁻¹) is a common feature across all analogs (e.g., ).
- Hydroxyethyl’s O–H stretch (~3400 cm⁻¹) in the target compound distinguishes it from dimethylaminoethyl analogs (~2800–3000 cm⁻¹ for N–H, ).
X-ray Crystallography:
- Pyrano-pyridine derivatives (e.g., ) crystallize in monoclinic systems (space group C2/c), with β angles ~112°, indicating similar packing motifs.
Q & A
Basic: What synthetic methodologies are optimal for preparing this pyrano-pyridine carbonitrile derivative?
Answer:
The synthesis of this compound can be approached via multi-component reactions (MCRs) under mild, metal-free conditions. Key steps include:
- Core Formation : Cyclocondensation of β-fluorinated ketones with nitrile precursors in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours .
- Substituent Introduction : The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution, while the hydroxyethyl moiety is added through alkoxyalkylation using ethylene glycol derivatives .
- Yield Optimization : Reaction times and stoichiometry (e.g., 1:1.2 molar ratio of fluorophenyl precursor to pyridine core) significantly impact yields (typically 65–85%) .
Characterization : Confirm structure via , , and NMR, HRMS, and X-ray crystallography (if crystalline) .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy :
- HRMS : Match observed molecular ion peaks (e.g., [M+H]) with theoretical values (±2 ppm tolerance) .
- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., O-H···N interactions in the pyrano-pyridine core) .
Advanced: How can contradictions between experimental and computational spectral data be resolved?
Answer:
Discrepancies often arise due to solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:
- Solvent Modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR shifts in the same solvent as experiments .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the hydroxyethyl group, which may split NMR signals .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying substituents to assess pharmacological relevance:
- Fluorophenyl Group : Replace with chloro-, methoxy-, or trifluoromethyl-phenyl to study electronic effects on bioactivity .
- Hydroxyethyl Moiety : Substitute with methyl, ethyl, or acetylated derivatives to probe steric and hydrogen-bonding contributions .
- Pyridine Core : Introduce electron-withdrawing groups (e.g., nitro) at position 7 to evaluate redox stability .
Experimental Design : - Use parallel synthesis to generate analogs, followed by in vitro assays (e.g., enzyme inhibition) and multivariate statistical analysis .
Advanced: How can regioselectivity challenges in pyrano-pyridine functionalization be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : The 4-fluorophenyl group directs electrophiles to the para position of the pyridine ring due to its electron-withdrawing effect .
- Nucleophilic Attack : The 3-carbonitrile group enhances reactivity at position 2 via conjugation, enabling selective alkylation or acylation .
Methodology : - Monitor reaction progress with LC-MS to identify intermediates.
- Use protecting groups (e.g., silyl ethers for hydroxyethyl) to block undesired sites .
Basic: What are common side reactions during synthesis, and how are they minimized?
Answer:
- Hydrolysis of Carbonitrile : Occurs under acidic conditions. Mitigate by maintaining pH 7–8 and using anhydrous solvents .
- Oxidation of Hydroxyethyl : Prevent by conducting reactions under inert gas (N/Ar) and adding antioxidants (e.g., BHT) .
- Byproduct Formation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: What integrative approaches combine experimental and computational data for mechanistic studies?
Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ) to track oxygen in the 5-oxo group during synthesis .
- DFT Transition State Analysis : Calculate activation energies for key steps (e.g., cyclocondensation) to identify rate-limiting stages .
- Kinetic Isotope Effects (KIE) : Compare for deuterated vs. protiated substrates to validate proposed mechanisms .
Advanced: How are crystallographic data utilized to resolve stereochemical ambiguities?
Answer:
- X-Ray Diffraction : Resolve absolute configuration of chiral centers (e.g., C6 in the hydroxyethyl group) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) influencing crystal packing and stability .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous pyrano-pyridine derivatives to validate structural models .
Basic: What solvent systems are optimal for purification and recrystallization?
Answer:
- Polar Solvents : Ethanol/water (7:3) or methanol/chloroform (1:1) yield high-purity crystals .
- Non-Polar Mixtures : Hexane/ethyl acetate (gradient from 9:1 to 1:1) for column chromatography .
Advanced: How can researchers design robust assays to evaluate biological activity?
Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., pyrano-pyridine analogs) .
- Assay Conditions : Use FRET-based enzymatic assays with positive controls (e.g., staurosporine for kinases) .
- Data Interpretation : Apply Hill slope analysis to determine cooperativity and IC values via nonlinear regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
